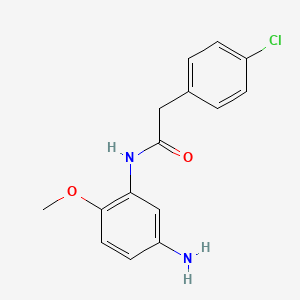
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the first paper discusses compounds with a 5-amino-1,3,4-thiadiazol moiety and halogenated phenyl groups, which are structurally related to the compound . The second paper describes the synthesis and anticancer properties of acetamide derivatives with an oxadiazole moiety and methoxyphenyl substituents, which are also relevant to the compound's context . The third paper details the synthesis of a hydroxy acetamide derivative, which shares the acetamide core with the compound of interest . Lastly, the fourth paper investigates hydrogen bonding in substituted acetamides, which is a key aspect of the molecular structure and interactions of such compounds .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, including acetylation, esterification, and ester interchange, as described in the third paper . The process begins with the reaction of an amine with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally, ester interchange with methanol to yield the desired acetamide derivative. The yields reported are high, indicating efficient synthetic routes. These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, MS, and NMR spectroscopy . These techniques help in identifying functional groups, molecular geometry, and the presence of intra- and intermolecular hydrogen bonds . The first paper provides insights into the 3-D arrangement of molecules and intermolecular interactions, such as hydrogen bonds and halogen interactions, which are crucial for understanding the molecular structure of acetamide derivatives .
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, depending on their substituents. The presence of amino and methoxy groups can influence the reactivity of the compound, potentially allowing for further functionalization or participation in biological interactions. The second paper highlights the cytotoxicity of similar compounds against various cancer cell lines, suggesting that the compound may also exhibit biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as discussed in the fourth paper, can affect the compound's solubility, melting point, and boiling point . The intermolecular interactions described in the first paper contribute to the compound's crystal packing and stability . These properties are essential for understanding the behavior of the compound in different environments and for its potential application in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Green Synthesis in Dye Production
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide serves as an intermediate in the production of azo disperse dyes. A novel Pd / C catalyst with high activity, high selectivity, and good stability has been used for its production, offering a greener synthesis method (Zhang Qun-feng, 2008).
Structural Analysis
The structural analysis of similar compounds to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, reveals insights into molecular interactions. These studies help in understanding their behavior in various chemical and biological systems (N. Boechat et al., 2011).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, such as N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, have been studied for their role in inhibiting fatty acid synthesis in green algae. This insight is crucial for developing herbicides and understanding their environmental impact (H. Weisshaar & P. Böger, 1989).
Antimicrobial Activity
Research has shown that derivatives of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, like thiazolidinone and acetidinone derivatives, exhibit significant antimicrobial activities against various micro-organisms, demonstrating their potential in pharmaceutical applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding in compounds like 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides provides valuable insights into the chemical behavior of related compounds like N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide (B. Narayana et al., 2016).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into the toxicological profiles and environmental fate of related compounds, including N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide (S. Coleman et al., 2000).
Kinetics and Mechanisms of Hydrolysis
The study of kinetics and mechanisms of hydrolysis, isomerization, and cyclization of compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide provides essential information on the stability and reactivity of such compounds in different environments (Maurice Fleury Bernard et al., 1986).
Antimalarial Activity
Research into related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, for their antimalarial activity, provides a basis for exploring similar potential in N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide derivatives (L. M. Werbel et al., 1986).
Enzyme Inhibition Studies
Studies on compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, which are structurally related to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, reveal their activity against enzymes like acetylcholinesterase, providing insights into their therapeutic potential (A. Rehman et al., 2013).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKNLITGUXUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

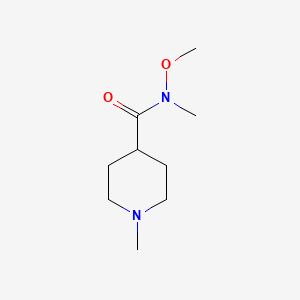
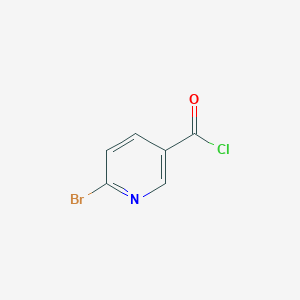
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
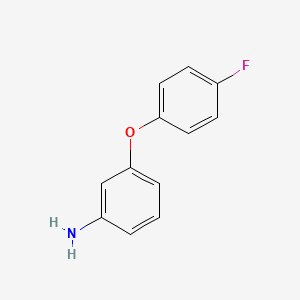
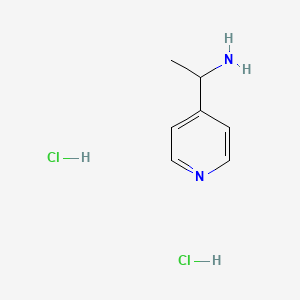

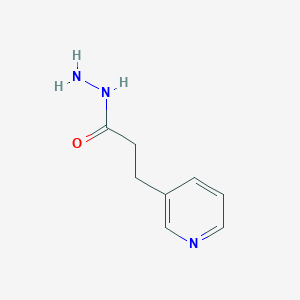
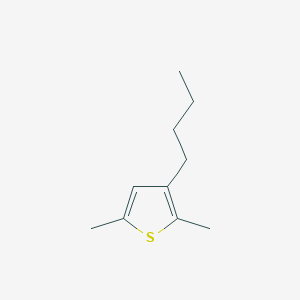
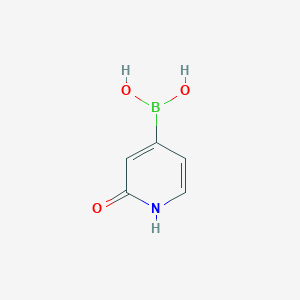
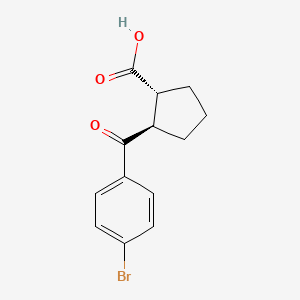
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

